3-chloro-N-{2,2,2-trichloro-1-[({2-methyl-4-[(E)-(2-methylphenyl)diazenyl]anilino}carbothioyl)amino]ethyl}benzamide
CAS No.: 301813-95-6
Cat. No.: VC16112850
Molecular Formula: C24H21Cl4N5OS
Molecular Weight: 569.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 301813-95-6 |
|---|---|
| Molecular Formula | C24H21Cl4N5OS |
| Molecular Weight | 569.3 g/mol |
| IUPAC Name | 3-chloro-N-[2,2,2-trichloro-1-[[2-methyl-4-[(2-methylphenyl)diazenyl]phenyl]carbamothioylamino]ethyl]benzamide |
| Standard InChI | InChI=1S/C24H21Cl4N5OS/c1-14-6-3-4-9-20(14)33-32-18-10-11-19(15(2)12-18)29-23(35)31-22(24(26,27)28)30-21(34)16-7-5-8-17(25)13-16/h3-13,22H,1-2H3,(H,30,34)(H2,29,31,35) |
| Standard InChI Key | YTIQYBYGQJAOEQ-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC=CC=C1N=NC2=CC(=C(C=C2)NC(=S)NC(C(Cl)(Cl)Cl)NC(=O)C3=CC(=CC=C3)Cl)C |
Introduction
Synthesis and Preparation
The synthesis of compounds with similar structures often involves multi-step reactions, including condensation reactions and the use of coupling agents. For example, the synthesis of N-(4-Chloro-1,3-benzothiazol-2-yl)-2-(3-methylphenyl)acetamide involves the use of triethylamine and a coupling agent like 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide HCl .
Potential Applications
Compounds with complex structures like 3-chloro-N-{2,2,2-trichloro-1-[({2-methyl-4-[(E)-(2-methylphenyl)diazenyl]anilino}carbothioyl)amino]ethyl}benzamide may exhibit biological activities such as anticancer or anti-inflammatory properties. For instance, 2,2-Dichloro-N-[5-[2-[3-(4-methoxyphenyl)-5-phenyl-3,4-dihydro-2H-pyrazol-2-yl]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]acetamide has been studied for its anticancer activity .
Data Tables
Given the lack of specific data on the compound , we can create a general table for similar compounds:
| Compound | Molecular Formula | Molecular Weight | Potential Applications |
|---|---|---|---|
| Example Compound (e.g., 2-methyl-N-(2,2,2-trichloro-1-{[(4-methoxy-3-nitrophenyl)carbamothioyl]amino}ethyl)benzamide) | C18H17Cl3N4O4S | 491.8 g/mol | Potential biological activity |
| N-(4-Chloro-1,3-benzothiazol-2-yl)-2-(3-methylphenyl)acetamide | C16H13ClN2OS·H2O | - | Biological activity studies |
| 2,2-Dichloro-N-[5-[2-[3-(4-methoxyphenyl)-5-phenyl-3,4-dihydro-2H-pyrazol-2-yl]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]acetamide | - | - | Anticancer activity |
Research Findings
Research on similar compounds often focuses on their synthesis, structural characterization, and biological activity. For instance, N-(3-Cyano-4,5,6,7-tetrahydrobenzothiophen-2-yl)-2-[[5-[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)amino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide has been evaluated for anti-inflammatory properties .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume